molecular formula C12H20N2O4S B1681963 Soterenol CAS No. 13642-52-9

Soterenol

Cat. No. B1681963
CAS RN: 13642-52-9
M. Wt: 288.37 g/mol
InChI Key: HHRNQOGXBRYCHF-UHFFFAOYSA-N
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Description

Soterenol [(+)-1-(3-methanesulphonamido, 4-hydroxyphenyl)-2-isopropylaminoethanol, MJ 1992] is a directly acting sympathomimetic amine . It has been shown to display Beta2-adrenoceptor selectivity . Soterenol, a methanesulfonamido-phenethanolamine related structurally to isoproterenol, was a highly effective bronchodilator agent in several animal species by various routes of administration .


Molecular Structure Analysis

Soterenol has a molecular formula of C12H20N2O4S . The molecular weight is 288.36 . The Soterenol molecule contains a total of 39 bonds . There are 19 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 hydroxyl group(s), 1 aromatic hydroxyl(s), 1 secondary alcohol(s), and 1 sulfonamide(s) (thio-/dithio-) .


Physical And Chemical Properties Analysis

Soterenol has a molecular formula of C12H20N2O4S . The molecular weight is 288.36 . The Soterenol molecule contains a total of 39 bonds . There are 19 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 hydroxyl group(s), 1 aromatic hydroxyl(s), 1 secondary alcohol(s), and 1 sulfonamide(s) (thio-/dithio-) .

Scientific Research Applications

Bronchodilator Potency and Selectivity

Soterenol, a methanesulfonamido-phenethanolamine structurally related to isoproterenol, has been identified as a highly effective bronchodilator agent in various animal species. Its potency is comparable to or greater than isoproterenol, with a notably longer duration of bronchodilation. Unlike isoproterenol, soterenol does not induce a secondary increase in pulmonary airway resistance. Its cardiovascular responses are less pronounced compared to isoproterenol, especially when administered intrapulmonically or intraduodenally. This indicates a dominant beta adrenergic receptor stimulant effect for bronchodilation and a lesser alpha adrenergic receptor stimulant action, unlike isoproterenol. Toxicity studies have revealed significant safety margins for soterenol (Dungan, K., Cho, Y. W., Gomoll, A., Aviado, D. M., & Lish, P. M., 1968).

Stimulation of Prostaglandin Synthesis

Soterenol has been shown to increase the release of PGE1 in the isolated rat vas deferens without affecting PGE2 or PGF2 alpha. This effect is mediated through alpha adrenoreceptors and inhibited by phentolamine but not by butoxamine. This suggests a specific pathway through which soterenol influences prostaglandin synthesis (Borda, E., Agostini, M. del C., Gimeno, M., & Gimeno, A., 1982).

properties

IUPAC Name

N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4S/c1-8(2)13-7-12(16)9-4-5-11(15)10(6-9)14-19(3,17)18/h4-6,8,12-16H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRNQOGXBRYCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14816-67-2 (mono-hydrochloride)
Record name Soterenol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40864426
Record name N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Soterenol

CAS RN

13642-52-9
Record name Soterenol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOTERENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9364W7589B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
541
Citations
JB Farmer, GP Levy - British Journal of Pharmacology, 1969 - ncbi.nlm.nih.gov
… and 2-4 hr with soterenol. At the same dose level soterenol caused a greater increase in heart … for 1 min) both salbutamol and soterenol caused a 4-fold increase in the time to onset of …
Number of citations: 20 www.ncbi.nlm.nih.gov
CK Buckner, P Abel - Journal of Pharmacology and Experimental …, 1974 - ASPET
Beta adrenergic receptors of guinea-pig atria and trachea were investigated with enantiomers of tissue selective agonists: soterenol, trimetoquinol and salbutamol. If the receptors of …
Number of citations: 60 jpet.aspetjournals.org
KW Dungan, YW Cho, AW Gomoll, DM Aviado… - … of Pharmacology and …, 1968 - ASPET
… of soterenol was equivalent to, or greater than, that of isoproterenol; the duration of bronchodilation after soterenol was … This phenomenon did not occur after soterenol administration. …
Number of citations: 41 jpet.aspetjournals.org
YW Cho, DM Aviado, PM Lish - Journal of Allergy, 1968 - Elsevier
… of soterenol, a new bronchodilator agent, has been studied. In a group of dogs in which isoproterenol was either ineffective or caused bronchoconstriction, soterenol, … by soterenol, and …
Number of citations: 14 www.sciencedirect.com
LW Nelson, WA Kelly - Veterinary Pathology, 1971 - journals.sagepub.com
In an 18-month oral toxicity study of soterenol hydrochloride, a stimulant of the β-adrenergic receptors, mesovarial leiomyomas were observed in three of 30 low-dose, six of 30 middle-…
Number of citations: 25 journals.sagepub.com
E Malta, C Raper - Clinical and Experimental Pharmacology …, 1975 - Wiley Online Library
… order of potency of the compounds as relaxants was soterenol< MJ7999-1< MJ9184-1, while in atria the rank order for positive chronotropic activity was soterenol z MJ7999-1> Mf9184-I…
Number of citations: 5 onlinelibrary.wiley.com
E Borda, AM del C, MF Gimeno… - Prostaglandins …, 1982 - europepmc.org
… Soterenol increased the amount of PGE1 released into the medium without affecting that of … soterenol was inhibited by phentolamine but not by butoxamine. It is concluded that soterenol …
Number of citations: 6 europepmc.org
CK Buckner, RK Saini - Journal of Pharmacology and Experimental …, 1975 - ASPET
… soterenol. All values obtained were within 2-fold differences. The range of KA values for soterenol … These values are about 100 times larger than the ED50 value for soterenol obtained …
Number of citations: 125 jpet.aspetjournals.org
TT Kensler, D Brooke, DM Walker - Journal of Pharmaceutical Sciences, 1976 - Elsevier
… Fluorescence was not induced in a relative of soterenol where a methyl group was added to … intermediate in the reaction scheme of soterenol. A ring isomer of soterenol, where the …
Number of citations: 3 www.sciencedirect.com
JB Farmer, I Kennedy, GP Levy… - Journal of Pharmacy …, 1970 - Wiley Online Library
… We have now examined the activities of these drugs and those of soterenol and … Isoprenaline, salbutamol, soterenol and orciprenaline produced dose-dependent decreases in the …
Number of citations: 82 onlinelibrary.wiley.com

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